molecular formula C34H36N6O6 B10831170 5'-O-DMT-N2-DMF-dG

5'-O-DMT-N2-DMF-dG

Cat. No.: B10831170
M. Wt: 624.7 g/mol
InChI Key: YTRIMRXIMVGPAL-FTBOMTEUSA-N
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Description

It is primarily used in the synthesis of deoxyribonucleic acid (DNA) or nucleic acid . This compound is significant in various scientific research fields due to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-N2-DMF-dG typically involves organic synthesis methods. The process begins with the protection of the nucleoside’s hydroxyl groups using dimethoxytrityl (DMT) and dimethylformamidine (DMF) groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and require ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of 5’-O-DMT-N2-DMF-dG involves large-scale organic synthesis techniques. The process includes the activation of the guanosine backbone with DMF groups, followed by purification and structural characterization to obtain high-purity 5’-O-DMT-N2-DMF-dG .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-N2-DMF-dG undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in further chemical synthesis or research applications .

Scientific Research Applications

5’-O-DMT-N2-DMF-dG has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-O-DMT-N2-DMF-dG involves its incorporation into DNA or nucleic acid chains during synthesis. The compound’s molecular targets include the nucleic acid synthesis pathways, where it acts as a building block for the formation of DNA strands. The DMF and DMT groups protect the nucleoside during the synthesis process, ensuring accurate and efficient incorporation into the nucleic acid chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-N2-DMF-dG is unique due to its specific protective groups (DMT and DMF), which provide stability and efficiency during DNA synthesis. This makes it particularly valuable in research and industrial applications where high precision and purity are required .

Properties

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,29+/m0/s1

InChI Key

YTRIMRXIMVGPAL-FTBOMTEUSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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